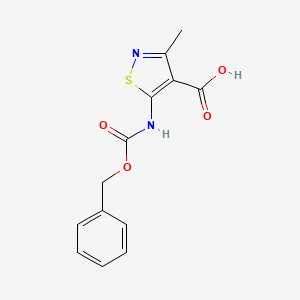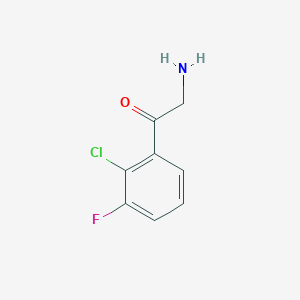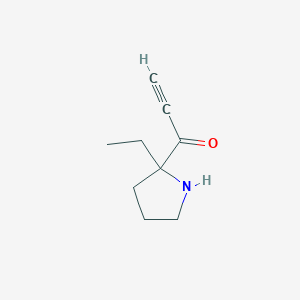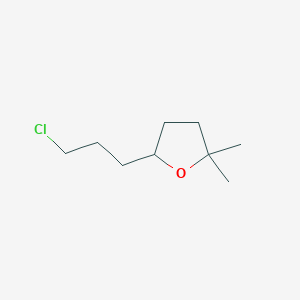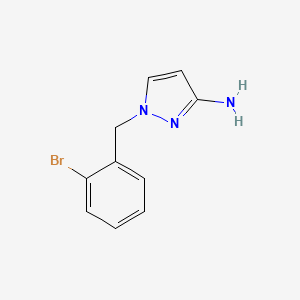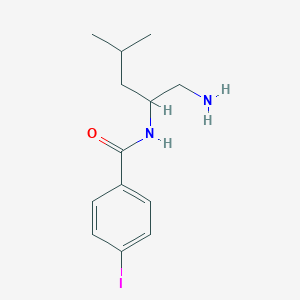
2-(3-Bromo-2-methylpropoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-methylpropoxy)butane is an organic compound with the molecular formula C8H17BrO. It is a brominated ether, featuring a butane backbone with a 3-bromo-2-methylpropoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropoxy)butane typically involves the bromination of 2-methylpropane followed by etherification. One common method involves the reaction of 2-methylpropane with hydrobromic acid in the presence of a catalyst such as sulfuric acid to produce 2-bromo-2-methylpropane . This intermediate is then reacted with butanol under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes using microchannel reactors. This method allows for precise control of reaction conditions, leading to high yields and selectivity
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2-methylpropoxy)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions typically occur under mild to moderate temperatures.
Elimination: Strong bases such as sodium hydroxide or potassium tert-butoxide are used, often at elevated temperatures.
Major Products Formed
Substitution: Depending on the nucleophile, products can include ethers, alcohols, or amines.
Elimination: The major products are alkenes, such as 2-methyl-2-butene and 2-methyl-1-butene.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-methylpropoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study the effects of brominated ethers on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2-methylpropoxy)butane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound reactive in substitution and elimination reactions. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to modifications of proteins, nucleic acids, and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity but lacking the ether functionality.
2-Bromo-3-methylbutane: Another brominated alkane with a different substitution pattern.
tert-Butyl bromide: A related compound used in similar types of reactions.
Uniqueness
2-(3-Bromo-2-methylpropoxy)butane is unique due to its combination of a brominated alkane and an ether group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler brominated alkanes. Its structure also provides opportunities for selective modifications in synthetic applications.
Propiedades
Fórmula molecular |
C8H17BrO |
|---|---|
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
1-bromo-3-butan-2-yloxy-2-methylpropane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(3)10-6-7(2)5-9/h7-8H,4-6H2,1-3H3 |
Clave InChI |
RMVYLJQAOXXHQB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OCC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2S)-pyrrolidin-2-yl]propan-1-ol](/img/structure/B13188462.png)

![2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188476.png)
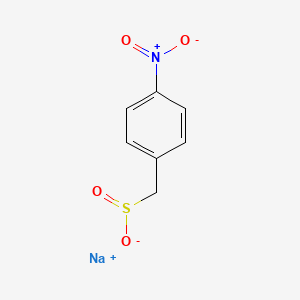

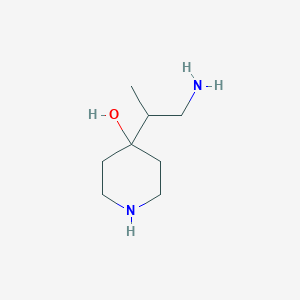
![4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13188502.png)
